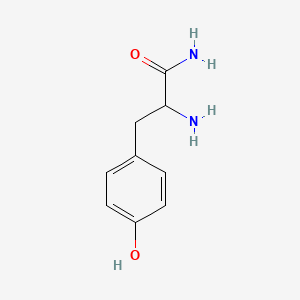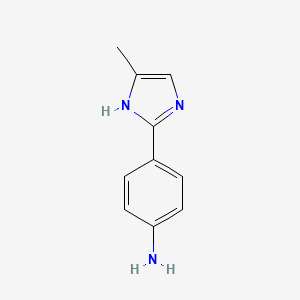![molecular formula C15H19N3 B13318841 2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13318841.png)
2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine is a heterocyclic compound that features both imidazole and piperidine rings The imidazole ring is known for its presence in many biologically active molecules, while the piperidine ring is a common structural motif in pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the 4-Methylphenyl Group:
Formation of the Piperidine Ring: The piperidine ring is then formed through a cyclization reaction involving appropriate precursors.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring.
Reduction: Reduction reactions can occur at the imidazole ring, potentially converting it to a dihydroimidazole.
Substitution: The compound can undergo substitution reactions, especially at the imidazole ring where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products:
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the imidazole ring can yield a dihydroimidazole derivative.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: It has potential as a lead compound in drug discovery, particularly for its imidazole and piperidine moieties which are common in pharmaceuticals.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of 2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors by mimicking natural substrates or inhibitors. The piperidine ring can enhance the compound’s binding affinity and specificity. Molecular targets may include enzymes involved in metabolic pathways or receptors in the central nervous system.
類似化合物との比較
2-Phenylimidazole: Similar in structure but lacks the piperidine ring.
4-Methylphenylimidazole: Similar but without the piperidine ring.
Piperidine derivatives: Compounds with a piperidine ring but different substituents on the imidazole ring.
Uniqueness: 2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine is unique due to the combination of the imidazole and piperidine rings, which can confer distinct chemical and biological properties. This dual-ring structure can enhance the compound’s stability, binding affinity, and specificity in biological systems, making it a valuable scaffold in drug design and development.
特性
分子式 |
C15H19N3 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC名 |
2-[5-(4-methylphenyl)-1H-imidazol-2-yl]piperidine |
InChI |
InChI=1S/C15H19N3/c1-11-5-7-12(8-6-11)14-10-17-15(18-14)13-4-2-3-9-16-13/h5-8,10,13,16H,2-4,9H2,1H3,(H,17,18) |
InChIキー |
MOOGCAQAJNQXGL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)C3CCCCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-[1,3]dioxolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13318758.png)
![tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B13318763.png)

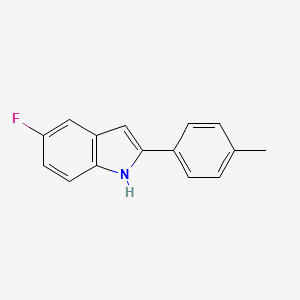

![1-[(1-Methylcyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13318774.png)
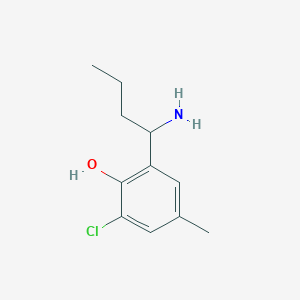
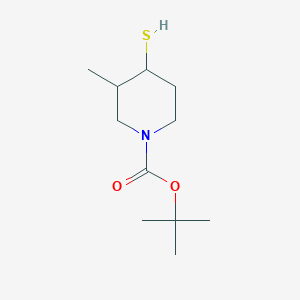
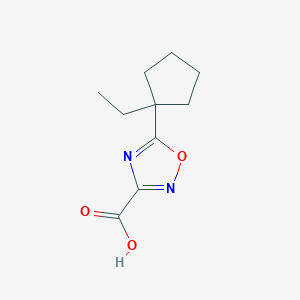
![1-{Pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine](/img/structure/B13318814.png)

